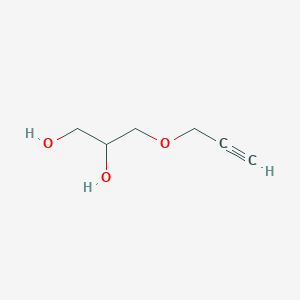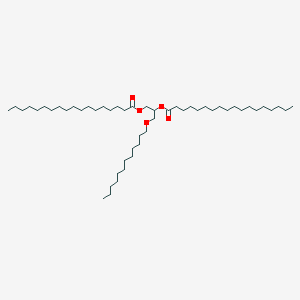
1-Dodecyl-2,3-distearoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-2,3-distearoylglycerol (DOSG) is a synthetic lipid molecule that has gained attention in the scientific community due to its unique properties. DOSG is a glycerolipid composed of two stearic acid molecules and one dodecyl alcohol molecule. It has been found to have potential applications in various fields such as drug delivery, nanotechnology, and biomedicine.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-2,3-distearoylglycerol is not fully understood. However, it is believed that 1-Dodecyl-2,3-distearoylglycerol interacts with cell membranes and alters their properties. 1-Dodecyl-2,3-distearoylglycerol has been shown to increase membrane fluidity and permeability, which may enhance drug delivery and improve the efficacy of anti-inflammatory and anti-tumor agents.
Biochemische Und Physiologische Effekte
1-Dodecyl-2,3-distearoylglycerol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. 1-Dodecyl-2,3-distearoylglycerol has also been found to increase the activity of antioxidant enzymes and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Dodecyl-2,3-distearoylglycerol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also biocompatible and has low toxicity. However, 1-Dodecyl-2,3-distearoylglycerol has some limitations. It is relatively expensive compared to other surfactants, and its use may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-Dodecyl-2,3-distearoylglycerol. One area of interest is the development of 1-Dodecyl-2,3-distearoylglycerol-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 1-Dodecyl-2,3-distearoylglycerol as a surfactant in the synthesis of nanoparticles for biomedical applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in biomedicine.
Conclusion:
In summary, 1-Dodecyl-2,3-distearoylglycerol is a synthetic lipid molecule that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for drug delivery, nanotechnology, and biomedicine. Further research is needed to fully understand the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in these fields.
Synthesemethoden
1-Dodecyl-2,3-distearoylglycerol can be synthesized through a two-step process. In the first step, stearic acid is reacted with dodecyl alcohol to form 1-dodecyl-2,3-distearyl glycerol. In the second step, this intermediate is hydrogenated to produce 1-Dodecyl-2,3-distearoylglycerol. The synthesis of 1-Dodecyl-2,3-distearoylglycerol is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-2,3-distearoylglycerol has potential applications in various fields of scientific research. In drug delivery, 1-Dodecyl-2,3-distearoylglycerol can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. 1-Dodecyl-2,3-distearoylglycerol can also be used as a surfactant in nanotechnology to stabilize nanoparticles and improve their dispersibility. In biomedicine, 1-Dodecyl-2,3-distearoylglycerol has been found to have anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
10322-32-4 |
|---|---|
Produktname |
1-Dodecyl-2,3-distearoylglycerol |
Molekularformel |
C51H100O5 |
Molekulargewicht |
793.3 g/mol |
IUPAC-Name |
(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |
InChI-Schlüssel |
PTFPZKGPJIEOSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Synonyme |
Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







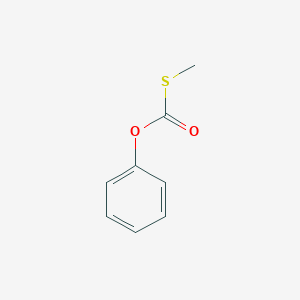

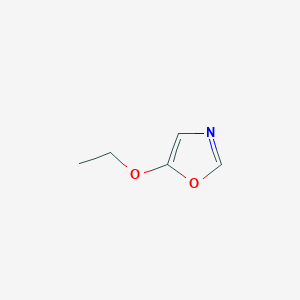
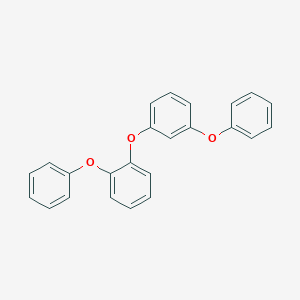
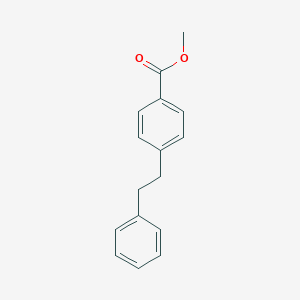
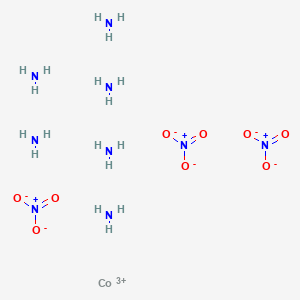
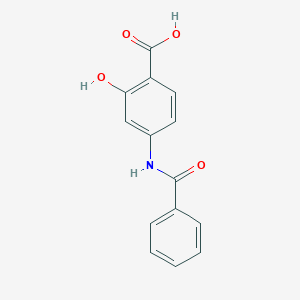
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
